

Physical and chemical characteristics of Methyl paraben-d4.

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Compound of Interest		
Compound Name:	Methyl paraben-d4	
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Methyl Paraben-d4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of **Methyl paraben-d4**. It is designed to be a vital resource for researchers, scientists, and professionals involved in drug development and other analytical applications where a stable, isotopically labeled internal standard is essential. This guide details the compound's properties, provides established experimental protocols for its synthesis and analysis, and includes visual workflows to facilitate understanding and implementation in a laboratory setting.

Core Physicochemical Characteristics

Methyl paraben-d4, also known as Methyl 4-hydroxybenzoate-2,3,5,6-d4, is the deuterated analogue of Methyl paraben. The four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, as it is chemically identical to the non-labeled compound but can be distinguished by its mass.[1]



The physical and chemical properties of **Methyl paraben-d4** are largely comparable to those of the unlabeled Methyl paraben. Below is a summary of its key characteristics.

Table 1: Physicochemical Properties of Methyl Paraben-d4

Property	Value	Reference
Chemical Name	Methyl 4-hydroxybenzoate- 2,3,5,6-d4	[2]
Synonyms	Methylparaben-d4, Benzoic- 2,3,5,6-d4 acid, 4-hydroxy-, methyl ester	[3]
CAS Number	362049-51-2	[4]
Molecular Formula	C ₈ H ₄ D ₄ O ₃	[4]
Molecular Weight	156.17 g/mol	[2][4]
Appearance	White to light yellow crystalline powder	[3]
Melting Point	125-128 °C (estimated from non-deuterated form)	[5]
Boiling Point	Decomposes between 270- 280 °C (estimated from non- deuterated form)	
Purity	>95% (typically analyzed by HPLC)	[2]
Storage Temperature	+4°C	[2]

Solubility:

Methyl paraben-d4 is expected to exhibit solubility similar to Methyl paraben. It is slightly soluble in water and freely soluble in polar organic solvents.

Table 2: Solubility of Methyl Paraben (as a proxy for **Methyl paraben-d4**)



Solvent	Solubility
Water	Slightly soluble
Ethanol	Soluble
Methanol	Soluble
Acetone	Soluble
Ether	Soluble

Stability:

Methyl paraben-d4 is a stable, non-volatile compound.[1] For use as an analytical standard, it should be stored at the recommended temperature of +4°C to ensure its long-term stability.[2] Stability studies of isotopically labeled internal standards are crucial to ensure the accuracy of quantitative analyses.[6]

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of **Methyl paraben- d4**.

Synthesis of Methyl Paraben-d4

The synthesis of **Methyl paraben-d4** can be achieved through the esterification of deuterated p-hydroxybenzoic acid with methanol. A general two-step procedure, adapted from methods for preparing labeled parabens, is described below.[7]

Objective: To synthesize **Methyl paraben-d4** via esterification of p-hydroxybenzoic acid-d4.

Materials:

- p-Hydroxybenzoic acid-d5 (ring-d4, hydroxyl-d1)
- Methanol (anhydrous)
- Sulfuric acid (concentrated)



- Sodium bicarbonate (saturated solution)
- Dichloromethane
- · Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- Esterification: In a round-bottom flask, dissolve p-hydroxybenzoic acid-d5 in an excess of anhydrous methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- Neutralize the excess sulfuric acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Remove the excess methanol using a rotary evaporator.
- Extract the aqueous residue with dichloromethane (3 x 50 mL).
- Combine the organic extracts and wash with brine (2 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl paraben-d4.



• Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain the final product with high purity.



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Synthesis workflow for **Methyl paraben-d4**.

Analytical Methods

HPLC is a standard method for assessing the purity of **Methyl paraben-d4** and for its quantification in various samples.

Objective: To determine the purity of a **Methyl paraben-d4** sample using reverse-phase HPLC with UV detection.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio may be optimized.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μL.

Procedure:

• Standard Preparation: Prepare a stock solution of **Methyl paraben-d4** in the mobile phase at a known concentration (e.g., 100 μg/mL). Prepare a series of calibration standards by



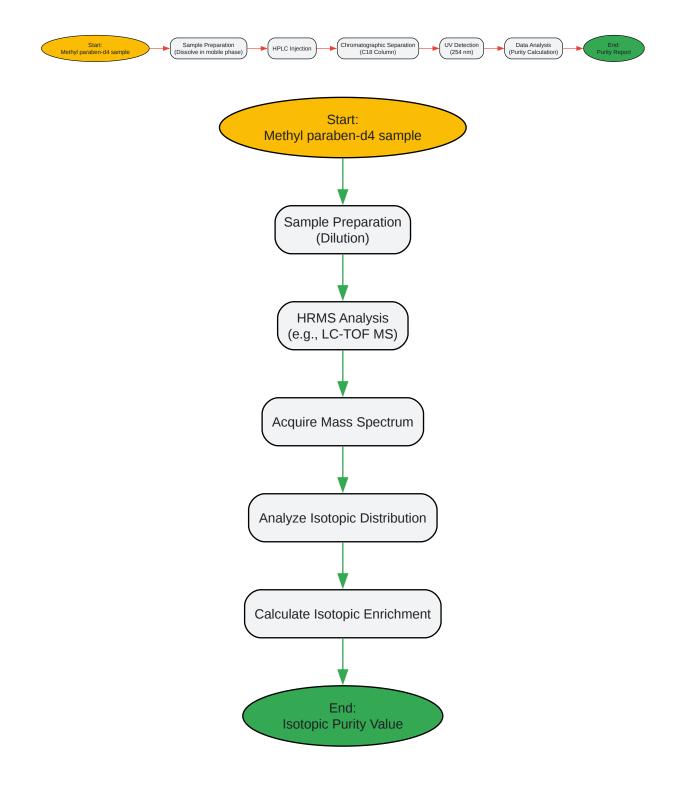




diluting the stock solution.

- Sample Preparation: Dissolve a precisely weighed amount of the **Methyl paraben-d4** sample in the mobile phase to a known concentration.
- Analysis: Inject the standards and the sample solution into the HPLC system.
- Data Analysis: Determine the retention time of Methyl paraben-d4 from the chromatograms
 of the standards. Calculate the purity of the sample by comparing the peak area of the
 analyte to the total peak area of all components in the chromatogram.





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